Cas no 83883-26-5 (4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid)

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid structure
83883-26-5 structure
Product Name:4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
CAS-Nr.:83883-26-5
MF:C16H20O5
MW:292.327005386353
MDL:MFCD01166387
CID:60626
PubChem ID:3713565
Update Time:2024-10-26

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
    • 4-(6-ACRYLOXY-HEX-1-YLOXY)BENZOIC ACID
    • 4-(6-prop-2-enoyloxyhexoxy)benzoic acid
    • 4-[6-Acryloyloxy-n-hex-1-yloxy]benzoicacid
    • 4-(6-ACRYLOXYHEXYL-1-OXY)BENZOIC ACID
    • 4-(6-Acryloxy-hexyl-1-oxy)-benzoic acid
    • 4-(6-acryloyloxyhexyloxy)benzoic acid
    • Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]-
    • 4-{[6-(acryloyloxy)hexyl]oxy}benzoic acid
    • 4-[6-acryloyloxyhexyloxy]benzoic acid
    • 4-(6-prop-2-enoyloxyhexyloxy)benzoic acid
    • 4-(6-(acryloyloxy)hexyloxy)benzoic acid
    • A6OBA
    • 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid (ACI)
    • Benzoic acid, 4-[[6-[(1-oxo-2-propenyl)oxy]hexyl]oxy]- (9CI)
    • 4-(6-Acryloylhex-1-yloxy)benzoic acid
    • 4-(6-Acryloyloxyhex-1-yloxy)benzoic acid
    • 4-(6-Propenoyloxyhexyloxy)benzoic acid
    • 4-(6′-Acryloyloxyhexyloxy)benzoic acid
    • 4-(Acryloyloxyhexyloxy)benzoic acid
    • 4-(ω-Acryloyloxyhexyloxy)benzoic acid
    • 4-[[6-(Acryloxy)hexyl]oxy]benzoic acid
    • 4-[[6-(Acryloyloxy)hexyl]oxy]benzoic acid
    • 6-(4-Carboxyphenoxy)-n-hexyl acrylate
    • 6OBA
    • MFCD01166387
    • 4-((6-(Acryloyloxy)hexyl)oxy)benzoicacid
    • 4-(6-acrylyloxyhexyloxy)benzoic acid
    • FT-0660747
    • SY271805
    • 4-{[6-(prop-2-enoyloxy)hexyl]oxy}benzoic acid
    • A854401
    • Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-
    • C16H20O5
    • 4-(6-acryloxyhexyloxy)benzoic acid
    • 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-Benzoic acid
    • SCHEMBL224332
    • 4-(6-acryloyloxy-hexyloxy)-benzoic acid
    • N10429
    • 83883-26-5
    • 4-(6-Propenoyloxy-hexyloxy)-benzoic acid
    • CS-0059998
    • FLPSQLAEXYKMGQ-UHFFFAOYSA-N
    • 4-(6-acryloyloxyhexyloxy)-benzoic acid
    • 4-(6'-acryloyloxyhexyloxy)benzoic acid
    • AKOS015998953
    • 4-(6-ACRYLOXY-HEX-1-YLOXY)BENZOICACID
    • DS-18483
    • 4-[6-(acryloyloxy)hexyloxy]benzoic acid
    • DTXSID30395395
    • 4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
    • MDL: MFCD01166387
    • Inchi: 1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19)
    • InChI-Schlüssel: FLPSQLAEXYKMGQ-UHFFFAOYSA-N
    • Lächelt: O=C(C=C)OCCCCCCOC1C=CC(C(O)=O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 292.13100
  • Monoisotopenmasse: 292.131
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 332
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topologische Polaroberfläche: 72.8

Experimentelle Eigenschaften

  • Dichte: 1.139
  • Siedepunkt: 446.9 °C at 760 mmHg
  • Flammpunkt: 160.4 °C
  • PSA: 72.83000
  • LogP: 3.05320

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019095963-100g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 95%
100g
$364.00 2023-08-31
Chemenu
CM158343-25g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 95%
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Chemenu
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4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 95%
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$327 2021-06-17
Matrix Scientific
090900-250mg
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, 95+%
83883-26-5 95+%
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$364.00 2023-09-10
Matrix Scientific
090900-1g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, 95+%
83883-26-5 95+%
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$807.00 2023-09-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HW978-25g
4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
83883-26-5 97%
25g
1182CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HW978-5g
4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
83883-26-5 97%
5g
¥295.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HW978-250mg
4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
83883-26-5 97%
250mg
51CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HW978-1g
4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
83883-26-5 97%
1g
¥109.0 2022-06-10
Fluorochem
212978-1g
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
83883-26-5 95%
1g
£12.00 2022-03-01

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  5 h, reflux
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  60 °C; 2 h, 60 °C
Referenz
Fabrication of highly efficient coatable polarizer from tolane-based smectic reactive mesogen
He, Rui; et al, Polymer, 2019, 176, 51-59

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Ethanol ,  Water ;  45 min, heated; 20 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: p-Toluenesulfonic acid ,  Hydroquinone Solvents: Chloroform ;  reflux
Referenz
Hydrogen bonding and liquid crystallinity of low molar mass and polymeric mesogens containing benzoic acids: a variable temperature Fourier transform infrared spectroscopic study
Martinez-Felipe, A.; et al, Phase Transitions, 2014, 87(12), 1191-1210

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  30 min, reflux
1.2 Catalysts: Potassium iodide ;  reflux; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Catalysts: p-Toluenesulfonic acid ,  Hydroquinone Solvents: Chloroform ;  6 h, 100 °C
Referenz
Synthesis and Photoinduced Reorientation of Liquid Crystalline Polymers with Phenyl Thiobenzoate Side Groups
Kawatsuki, Nobuhiro; et al, Macromolecules (Washington, 2013, 46(6), 2092-2099

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  20 min, rt; 16 h, 90 °C
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  rt; 0.5 h, rt; rt → 55 °C; 3 h, 55 °C
Referenz
Tough and Photo-Plastic Liquid Crystal Elastomer with a 2-Fold Dynamic Linker for Artificial Muscles
Wu, Yongpeng; et al, ACS Applied Materials & Interfaces, 2023, 15(37), 44205-44211

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
2.1 Solvents: Dimethylacetamide ;  15 - 20 °C; 2 h, rt
2.2 Solvents: Water ;  0 °C
Referenz
Programmable Chromism and Photoluminescence of Spiropyran-Based Liquid Crystalline Polymer with Tunable Glass Transition Temperature
Hu, Wei; et al, Angewandte Chemie, 2021, 60(35), 19406-19412

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  36 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: N,N-Dimethylaniline Solvents: Tetrahydrofuran ;  30 min, cooled; 48 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, cooled
Referenz
Allyl sulfide-based visible light-induced dynamically reshaped liquid crystalline elastomer/SWCNT nanocomposites capable of multimode NIR photomechanical actuations
Wu, Zhongying; et al, New Journal of Chemistry, 2020, 44(26), 10902-10910

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetone ;  5 h, reflux
2.1 Solvents: Dimethylformamide ;  1.5 h, 80 °C; 15 h, rt
Referenz
The smectogenity as a crucial factor of broadening of the selective light reflection peak in cholesteric photopolymerizable mixtures
Muraveva, Valeriia; et al, Liquid Crystals, 2022, 49(11), 1459-1465

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 60 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 10 min, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: Dimethyl sulfoxide ,  Water
Referenz
Polar Liquid Crystalline Polymers Bearing Mesogenic Side Chains with Large Dipole Moment
Dai, Shuqi; et al, Macromolecules (Washington, 2021, 54(13), 6045-6051

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  6 h, reflux
3.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  3 h, 60 °C
Referenz
Coupling of Photoinduced Mass Immigration with Polymer Networks to Produce Nanostructured Materials Capable of Reversibly Creating Arbitrary Deformations
Yin, Xianpeng; et al, Macromolecular Chemistry and Physics, 2018, 219(14),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  24 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Dimethylacetamide Solvents: 1,4-Dioxane ;  15 min, 0 °C; 0 °C → rt; overnight, 45 °C
3.2 Solvents: Water ;  cooled
Referenz
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: N-Methyl-2-pyrrolidone ;  3 h, rt
Referenz
Opposite self-folding behavior of polymeric photoresponsive actuators enabled by a molecular approach
Martella, Daniele; et al, Polymers (Basel, 2019, 11(10),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: Dimethyl sulfoxide ,  Water
Referenz
Polar Liquid Crystalline Polymers Bearing Mesogenic Side Chains with Large Dipole Moment
Dai, Shuqi; et al, Macromolecules (Washington, 2021, 54(13), 6045-6051

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  rt; 10 min, reflux
1.2 2 h, reflux
1.3 Reagents: N,N-Dimethylaniline ,  2,6-Di-tert-butyl-4-methylphenol Solvents: 1,4-Dioxane ;  cooled; 24 h, rt
Referenz
Optical properties of chiral nematic side-chain copolymers bearing cholesteryl and azobenzene building blocks
Liu, Jui-Hsiang; et al, Journal of Polymer Science, 2011, 49(3), 770-780

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  1.5 h, 80 °C; 15 h, rt
Referenz
The smectogenity as a crucial factor of broadening of the selective light reflection peak in cholesteric photopolymerizable mixtures
Muraveva, Valeriia; et al, Liquid Crystals, 2022, 49(11), 1459-1465

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  100 °C
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  60 °C
Referenz
Bulk-mediated in-situ homogeneous photoalignment induced by reactive mesogen containing diphenylacetylene moiety
He, Rui; et al, Liquid Crystals, 2020, 47(6), 819-830

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Solvents: N-Methyl-2-pyrrolidone ;  3 h, rt
Referenz
The role of crosslinker molecular structure on mechanical and light-actuation properties in liquid crystalline networks
Donato, Simone; et al, Macromolecular Rapid Communications, 2023, 44(9),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Potassium iodide Solvents: Ethanol ,  Water ;  20 min, rt; 16 h, rt → 90 °C
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  < 10 min, 0 °C; 0 °C → rt; 0.5 h, rt; 3 h, 55 °C
Referenz
Ultrahigh fatigue resistant liquid crystal elastomer-based material enabled by liquid metal
Lu, Hai-Feng; et al, Science China Materials, 2022, 65(6), 1679-1686

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  6 h, reflux
2.1 Reagents: N,N-Dimethylaniline Solvents: 1,4-Dioxane ;  3 h, 60 °C
Referenz
Coupling of Photoinduced Mass Immigration with Polymer Networks to Produce Nanostructured Materials Capable of Reversibly Creating Arbitrary Deformations
Yin, Xianpeng; et al, Macromolecular Chemistry and Physics, 2018, 219(14),

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; overnight, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Dimethylacetamide Solvents: 1,4-Dioxane ;  15 min, 0 °C; 0 °C → rt; overnight, 45 °C
2.2 Solvents: Water ;  cooled
Referenz
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 -
Referenz
Humidity-Responsive Blue Phase Liquid-Crystalline Film with Reconfigurable and Tailored Visual Signals
Hu, Wei; et al, Advanced Functional Materials, 2020, 30(43),

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 10 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Monosodium phosphate ,  Sodium chlorite Solvents: Dimethyl sulfoxide ,  Water
Referenz
Polar Liquid Crystalline Polymers Bearing Mesogenic Side Chains with Large Dipole Moment
Dai, Shuqi; et al, Macromolecules (Washington, 2021, 54(13), 6045-6051

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Dimethylacetamide Solvents: 1,4-Dioxane ;  15 min, 0 °C; 0 °C → rt; overnight, 45 °C
1.2 Solvents: Water ;  cooled
Referenz
The first blue phase reactive monomers containing a bi-mesogenic core and their side-chain polymers
Wei, Chong-Lun; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(18), 4663-4669

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Solvents: Dimethylacetamide ;  15 - 20 °C; 2 h, rt
1.2 Solvents: Water ;  0 °C
Referenz
Programmable Chromism and Photoluminescence of Spiropyran-Based Liquid Crystalline Polymer with Tunable Glass Transition Temperature
Hu, Wei; et al, Angewandte Chemie, 2021, 60(35), 19406-19412

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Raw materials

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Preparation Products

4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
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(CAS:83883-26-5)4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Bestellnummer:sfd18045
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
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Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:83883-26-5)4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
Bestellnummer:A854401
Bestandsstatus:in Stock
Menge:100g/500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:50
Preis ($):328.0/686.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:83883-26-5)4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
sfd18045
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:83883-26-5)4-(6-Acryloxy-hexyl-1-oxy)-benzoicacid
A854401
Reinheit:99%/99%
Menge:100g/500g
Preis ($):328.0/686.0
Email